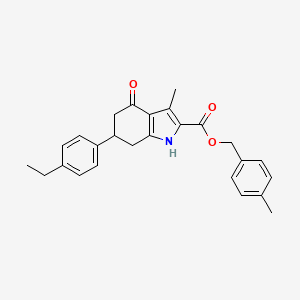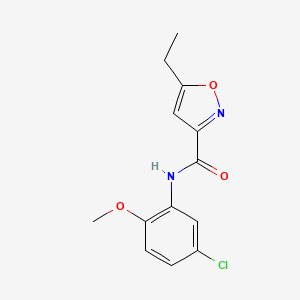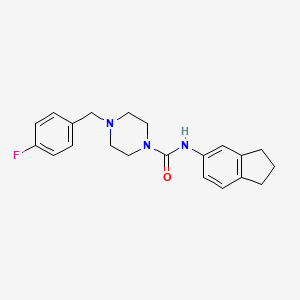![molecular formula C21H22BrFN4O B4540851 N-(4-bromo-2-fluorophenyl)-1-butyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4540851.png)
N-(4-bromo-2-fluorophenyl)-1-butyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex molecules often involves multiple steps, including nucleophilic substitution, condensation reactions, and cyclization. For instance, the synthesis of similar compounds has been demonstrated through nucleophilic displacement of bromide with fluoride ions and subsequent reactions to form radiolabeled compounds for research applications (Katoch-Rouse & Horti, 2003). This approach may align with the synthesis pathways suitable for the compound , emphasizing the versatility of halogens in facilitating nucleophilic substitution reactions.
Molecular Structure Analysis
The molecular structure of such compounds is elucidated using techniques like X-ray crystallography and NMR spectroscopy. For example, crystal structure determination of related compounds reveals intricate details about molecular conformations and interactions (Qin et al., 2019). These analyses are crucial for understanding the spatial arrangement of atoms within the molecule, which directly influences its reactivity and properties.
Chemical Reactions and Properties
The reactivity of a molecule like "N-(4-bromo-2-fluorophenyl)-1-butyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide" can be predicted by its functional groups. The presence of halogens suggests potential for substitution reactions, while the pyrazolo[3,4-b]pyridine core may undergo nucleophilic attacks. Studies on similar structures have shown a range of reactivity towards different reagents, leading to the formation of various derivatives with unique properties (Zhu et al., 2021).
Physical Properties Analysis
The physical properties of such a compound, including melting point, boiling point, and solubility, depend on its molecular structure. The presence of halogens and a cyclopropyl group could affect its polarity and, consequently, its solubility in organic solvents or water. While specific studies on this compound's physical properties are not directly available, comparative analysis with structurally similar compounds provides a foundation for understanding its behavior in various solvents.
Chemical Properties Analysis
Chemical properties, including acidity, basicity, and stability, are influenced by the compound's functional groups. The carboxamide moiety may confer some degree of acidity, while the pyrazolo[3,4-b]pyridine core could contribute to its basicity and stability under certain conditions. Research on analogous compounds offers insights into potential reactions, such as hydrolysis, oxidation, and more complex synthetic pathways that could be applicable (Wu et al., 2012).
Propriétés
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-1-butyl-6-cyclopropyl-3-methylpyrazolo[3,4-b]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BrFN4O/c1-3-4-9-27-20-19(12(2)26-27)15(11-18(24-20)13-5-6-13)21(28)25-17-8-7-14(22)10-16(17)23/h7-8,10-11,13H,3-6,9H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZEOOQLAXGDHGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(C(=N1)C)C(=CC(=N2)C3CC3)C(=O)NC4=C(C=C(C=C4)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BrFN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2-fluorophenyl)-1-butyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(2-bromo-4,5-dimethoxyphenyl)-1-ethyl-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B4540769.png)
![1-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-4-phenylpiperazine](/img/structure/B4540774.png)
![2-[(methylsulfonyl)(phenyl)amino]-N-[2-(4-morpholinyl)ethyl]butanamide](/img/structure/B4540779.png)
![6-methyl-2-[(1-pyrrolidinylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4540785.png)
![N-{2-[(4-chlorobenzyl)oxy]benzyl}propan-2-amine hydrochloride](/img/structure/B4540786.png)

![1,2-dimethylpyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B4540832.png)
![methyl 2-({[(4-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]acetyl}amino)benzoate](/img/structure/B4540836.png)

![5-{[1-(4-fluorophenyl)-1H-pyrrol-2-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4540862.png)


![1-(4-chlorobenzyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine hydrochloride](/img/structure/B4540873.png)
![2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-4-(2-thienyl)-6-(trifluoromethyl)pyrimidine](/img/structure/B4540878.png)